molecular formula C8H6N4O2S B1335064 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6219-47-2

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1335064
CAS RN: 6219-47-2
M. Wt: 222.23 g/mol
InChI Key: HCOKKYWOAPKADT-UHFFFAOYSA-N
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Description

The compound 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety. The structural motif of 1,2,4-triazoles is known for its versatility in chemical reactions and its presence in compounds with a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties .

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates. For instance, the synthesis of 5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between the grinding method and conventional synthesis techniques . The synthesis of nitrophenyltriazoles can be performed by condensing nitrophenyl thiosemicarbazide with formic acid, followed by oxidation and reduction steps to obtain various derivatives .

Molecular Structure Analysis

The molecular geometry and structural characterization of triazole derivatives can be determined using single-crystal X-ray studies. For example, the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, shows that the triazole ring and the nitro group form dihedral angles with the phenyl ring, and the molecules are linked via hydrogen bonds, forming chains in the crystal lattice . The molecular structure is further stabilized by π–π stacking interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, oxidation, and reduction. The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation . These metabolic transformations are crucial for understanding the pharmacokinetics and potential therapeutic applications of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. They exhibit moderate to good thermal stability, as determined by differential scanning calorimetry . The vibrational frequencies, NMR chemical shift values, and molecular energy profiles can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The nonlinear optical properties of these compounds have been predicted to be greater than those of urea, indicating potential applications in materials science . Additionally, the antimicrobial and antioxidant activities of these compounds have been evaluated, with some derivatives showing significant efficacy .

Scientific Research Applications

  • Chemistry

    • Compounds with a triazole ring, like “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, are often used in the synthesis of various organic compounds . They can act as building blocks in the construction of more complex molecules.
    • The methods of application often involve standard organic synthesis techniques, such as condensation reactions, substitution reactions, and others .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Biology

    • Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular activities .
    • These compounds are typically tested using standard microbiological techniques, such as disk diffusion assays for antibacterial activity, or broth dilution assays for antitubercular activity .
    • The results of these tests can provide valuable information about the potential of these compounds as therapeutic agents .
  • Material Science

    • Some triazole derivatives have been used as fluorescence probes in chemosensors, which can be used in various fields like material science .
    • The methods of application often involve the incorporation of the triazole derivative into a suitable matrix, followed by exposure to the target analyte .
    • The outcomes can include changes in the fluorescence properties of the material, which can be quantified and analyzed .
  • Environmental Science

    • While I couldn’t find specific applications of “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” in environmental science, similar compounds have been used in the study of environmental pollutants .
    • The methods of application often involve the use of these compounds as reagents or indicators in analytical techniques .
    • The outcomes can provide valuable information about the presence and concentration of certain pollutants in the environment .
  • Pharmaceuticals

    • Triazole derivatives have been used in the development of various pharmaceuticals . They can be used as building blocks in the synthesis of drugs with a wide range of biological activities .
    • The methods of application often involve standard pharmaceutical synthesis techniques, such as condensation reactions, substitution reactions, and others .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Solar Energy

    • Some triazole derivatives have been used as hole-transporting materials (HTMs) in the construction of efficient perovskite solar cells (PSCs) .
    • The methods of application often involve the incorporation of the triazole derivative into a suitable matrix, followed by exposure to the target analyte .
    • The outcomes can include changes in the fluorescence properties of the material, which can be quantified and analyzed .
  • Peptidomimetics

    • Chiral 1,5-disubstituted triazole amino acid monomers have gained increasing interest among peptidic foldamers . They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
    • The methods of application often involve standard organic synthesis techniques, such as condensation reactions, substitution reactions, and others .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Photothermal Applications

    • While I couldn’t find specific applications of “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” in photothermal applications, similar compounds have been used in various photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • The methods of application often involve the use of these compounds as reagents or indicators in analytical techniques .
    • The outcomes can provide valuable information about the presence and concentration of certain pollutants in the environment .

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, its flammability, whether it’s a carcinogen or a teratogen, and the precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its chemistry or biology, and new methods for synthesizing it or new reactions it could undergo.


I hope this general approach is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you analyze them. Please provide more details.


properties

IUPAC Name

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOKKYWOAPKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389359
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

6219-47-2
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Citations

For This Compound
2
Citations
ŞG Küçükgüzel, P Çıkla-Süzgün - European journal of medicinal chemistry, 2015 - Elsevier
Triazoles are heterocyclic compounds which have a five-membered ring of two carbon atoms and three nitrogen atoms. These structures have been interest in the development of novel …
Number of citations: 243 www.sciencedirect.com
I Khan, S Ali, S Hameed, NH Rama, MT Hussain… - European journal of …, 2010 - Elsevier
New series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (8a–j) and 2,5-disubstituted-1,3,4-thiadiazoles (9a–h) were synthesized by dehydrative cyclization of …
Number of citations: 370 www.sciencedirect.com

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